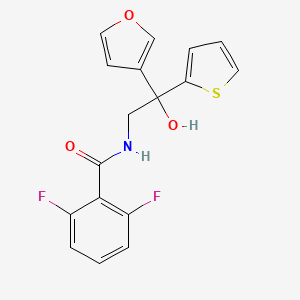

2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The chemical synthesis and modification of compounds similar to 2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide have been explored to understand their reactivity and potential applications. For example, studies on the synthesis of 5,6-dihydrothieno(and furo)pyrimidines demonstrate the versatility of such compounds in organic synthesis, highlighting the ability to introduce functional groups that can lead to diverse chemical structures (Maruoka, Yamagata, & Yamazaki, 2001). Similarly, research on difluorinated alkenoate reactions with furan showcases how modifications in molecular structures can influence reaction outcomes, providing insights into the design of compounds with desired reactivity profiles (Griffith, Hillier, Moralee, Percy, Roig, & Vincent, 2006).

Molecular Structure Modifications

Modifications to the molecular structure of compounds like 2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can significantly impact their excited-state dynamics and photophysical properties. For instance, the modification of molecular structure to regulate excited-state intramolecular proton transfer and charge transfer characteristics opens new avenues in fluorescence sensing and imaging (Han, Liu, Sun, Li, Yin, & Shi, 2018). This demonstrates the potential for using structural modifications to enhance the properties of molecules for specific applications.

Photoinduced Reactions

Research into photoinduced reactions without the need for transition metals and oxidants has led to the synthesis of highly functionalized polyheterocyclic compounds. These studies reveal the potential for developing new methodologies in organic synthesis that are more environmentally benign and efficient (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).

Heterocyclic Synthesis

The exploration of heterocyclic synthesis techniques, including the Camps cyclization of N-(2-acylaryl)benzamides and their analogs, has shown high yields of quinolin-4(1H)-ones. This research contributes to the development of efficient synthetic routes for heterocyclic compounds, which are important in pharmaceuticals and materials science (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).

Solvent Polarity Effects

Studies on solvent-dependent fluorescence transformations offer insights into the solvent polarity effects on molecular behavior. Such research is crucial for designing fluorescence probes and understanding molecular interactions in various environments (Ercelen, Klymchenko, & Demchenko, 2002).

Propriétés

IUPAC Name |

2,6-difluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO3S/c18-12-3-1-4-13(19)15(12)16(21)20-10-17(22,11-6-7-23-9-11)14-5-2-8-24-14/h1-9,22H,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDCNLGWSPHRIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2661724.png)

![tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2661735.png)

![5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2661736.png)